molecular formula C14H21NO B2973033 (1-Benzyl-2-methylpiperidin-2-yl)methanol CAS No. 1461706-19-3

(1-Benzyl-2-methylpiperidin-2-yl)methanol

Cat. No.: B2973033
CAS No.: 1461706-19-3
M. Wt: 219.328
InChI Key: LLESIGNGEUHSBR-UHFFFAOYSA-N
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Description

(1-Benzyl-2-methylpiperidin-2-yl)methanol is a piperidine-derived compound featuring a benzyl group at the 1-position, a methyl group at the 2-position, and a hydroxymethyl moiety at the same 2-position. Piperidine derivatives are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme inhibition .

Properties

IUPAC Name

(1-benzyl-2-methylpiperidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(12-16)9-5-6-10-15(14)11-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLESIGNGEUHSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-methylpiperidin-2-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a reduction reaction using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-methylpiperidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and a suitable base such as sodium hydroxide.

Major Products Formed

    Oxidation: (1-Benzyl-2-methylpiperidin-2-yl)carboxylic acid.

    Reduction: (1-Benzyl-2-methylpiperidin-2-yl)methanamine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(1-Benzyl-2-methylpiperidin-2-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1-Benzyl-2-methylpiperidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between (1-Benzyl-2-methylpiperidin-2-yl)methanol and analogous compounds:

Compound Name Core Structure Substituents Functional Groups Key References
This compound Piperidine 1-Benzyl, 2-methyl, 2-hydroxymethyl Tertiary alcohol
(R)-(1-Benzylpiperidin-3-yl)-methanamine Piperidine 1-Benzyl, 3-methanamine Primary amine
(1-Benzylpiperazin-2-yl)methanol hydrochloride Piperazine 1-Benzyl, 2-hydroxymethyl Secondary alcohol, hydrochloride salt
β-Benzyl-β-methyl-1-piperidineethanol hydrochloride Piperidine β-Benzyl, β-methyl, ethanol Primary alcohol, hydrochloride
2-[(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amino]-ethanol Piperidine 1-Benzyl, 2-[(isopropyl-amino)ethyl] Secondary amine, alcohol
Key Observations:
  • Substitution Position: Unlike this compound, (R)-(1-Benzylpiperidin-3-yl)-methanamine () substitutes a methanamine group at the 3-position, altering hydrogen-bonding and basicity.
  • Functional Group Variation: β-Benzyl-β-methyl-1-piperidineethanol hydrochloride () replaces the hydroxymethyl group with ethanol, reducing steric hindrance near the piperidine nitrogen.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The hydroxymethyl group in this compound increases hydrophilicity compared to the ethylamine derivative in .
  • Salt Formation: Piperazine and ethanol derivatives () form hydrochloride salts, enhancing solubility for pharmaceutical formulations.
  • Biological Activity : Piperidine derivatives with benzyl groups often exhibit CNS activity, but the methyl and hydroxymethyl substituents in the target compound may reduce blood-brain barrier permeability compared to simpler analogues .

Biological Activity

(1-Benzyl-2-methylpiperidin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by its piperidine ring structure, which is known for conferring various biological activities. Its structure can be represented as follows:

C13H17N Molecular Formula \text{C}_{13}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to various pharmacological effects, including analgesic and psychoactive properties.

1. Antitumor Activity

Studies have shown that derivatives of piperidine compounds exhibit significant antitumor activity. For instance, in vitro studies using cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) demonstrated that certain piperidine derivatives could reduce cell viability by over 50% at specific concentrations .

2. Neurotransmitter Modulation

Compounds with similar structures have been found to modulate neurotransmitter levels, which may contribute to their psychoactive effects. For example, some studies indicate that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression and anxiety disorders.

3. Antinociceptive Effects

Research has indicated that piperidine derivatives can exhibit antinociceptive effects in animal models. These effects are often assessed through formalin tests or hot plate assays, where the latency to respond to painful stimuli is measured.

Case Study 1: Antitumor Efficacy

In a study conducted on various piperidine derivatives, it was found that a specific analog of this compound demonstrated a dose-dependent reduction in tumor growth in xenograft models. The compound was administered at doses of 20 mg/kg, resulting in significant tumor size reduction compared to controls .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study evaluated the effects of this compound on neurotransmitter levels in rodent models. The results indicated a significant increase in serotonin levels, suggesting potential applications in mood disorders .

Data Table: Biological Activities Summary

Activity TypeAssessed ModelResultReference
AntitumorMDA-MB-231 Cell Line55% viability reduction at 10 μM
Neurotransmitter ModulationRodent ModelsIncreased serotonin levels
AntinociceptiveFormalin TestSignificant latency increase

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